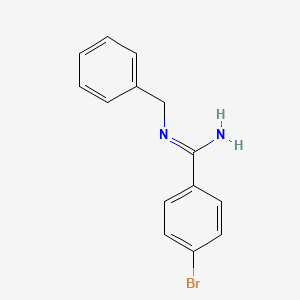

N-benzyl-4-bromobenzenecarboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-4-bromobenzenecarboximidamide is an organic compound with the molecular formula C14H13BrN2 It is a derivative of benzenecarboximidamide, where a bromine atom is substituted at the 4-position of the benzene ring, and a benzyl group is attached to the nitrogen atom of the carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-bromobenzenecarboximidamide typically involves the reaction of 4-bromobenzenecarboximidamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or acetonitrile at elevated temperatures to facilitate the nucleophilic substitution reaction.

- Step 1: Preparation of 4-bromobenzenecarboximidamide:

- React 4-bromobenzonitrile with ammonia in the presence of a catalyst such as palladium on carbon.

- The reaction is carried out under hydrogenation conditions to yield 4-bromobenzenecarboximidamide.

- Step 2: Benzylation:

- React 4-bromobenzenecarboximidamide with benzyl chloride in the presence of a base.

- The reaction is typically conducted at temperatures ranging from 60°C to 100°C for several hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-bromobenzenecarboximidamide undergoes various chemical reactions, including:

- Nucleophilic Substitution Reactions:

- The bromine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

- Common reagents: Sodium azide, potassium thiolate, sodium methoxide.

- Major products: Corresponding substituted benzenecarboximidamides.

- Reduction Reactions:

- The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

- Major products: N-benzyl-4-aminobenzenecarboximidamide.

- Oxidation Reactions:

- Oxidation of the benzyl group can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

- Major products: N-benzyl-4-bromobenzenecarboxylic acid.

Scientific Research Applications

N-benzyl-4-bromobenzenecarboximidamide has several applications in scientific research:

- Organic Synthesis:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the preparation of various pharmaceuticals and agrochemicals.

- Medicinal Chemistry:

- Investigated for its potential as a pharmacophore in drug design.

- Studied for its activity against certain biological targets, including enzymes and receptors.

- Material Science:

- Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-bromobenzenecarboximidamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

N-benzyl-4-bromobenzenecarboximidamide can be compared with other similar compounds such as:

- N-benzyl-2-bromobenzenecarboximidamide:

- Similar structure but with the bromine atom at the 2-position.

- Different reactivity and biological activity due to the positional isomerism.

- N-benzyl-4-chlorobenzenecarboximidamide:

- Chlorine atom instead of bromine.

- Different electronic and steric effects influencing its reactivity and applications.

- N-benzyl-4-fluorobenzenecarboximidamide:

- Fluorine atom instead of bromine.

- Enhanced stability and different pharmacokinetic properties.

This compound stands out due to its unique combination of electronic and steric properties, making it a valuable compound for various applications in research and industry.

Biological Activity

N-benzyl-4-bromobenzenecarboximidamide (NBBA) is a compound that has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and antioxidant properties. This article will delve into its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.

1. Synthesis of this compound

The synthesis of NBBA typically involves the reaction of 4-bromobenzenecarboxylic acid with benzylamine under controlled conditions to form the desired carboximidamide structure. The process is characterized by its efficiency and the ability to yield high-purity compounds, which is crucial for subsequent biological testing.

2.1 Anti-inflammatory Properties

Research has demonstrated that NBBA exhibits significant anti-inflammatory activity. A study focused on its effect on lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) and prostaglandin E2 (PGE2) production in human gingival fibroblasts (HGFs). The results indicated that:

- IL-6 Production : NBBA inhibited IL-6 production by approximately 35.6% at a concentration of 10 µg/ml when compared to LPS-induced controls (p < 0.001).

- PGE2 Production : A notable inhibition of PGE2 production was observed, with a reduction of about 75.6% at the same concentration .

The findings suggest that NBBA could be a potential therapeutic agent for managing inflammatory conditions, particularly in periodontal disease.

2.2 Antioxidant Activity

In addition to its anti-inflammatory effects, NBBA has shown promising antioxidant properties. It was evaluated for its capacity to scavenge free radicals using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated effective inhibition rates comparable to standard antioxidants like Trolox.

3. Data Summary

The following table summarizes the biological activities of this compound based on recent studies:

| Activity | Assay Method | Inhibition (%) | Concentration (µg/ml) | Significance (p-value) |

|---|---|---|---|---|

| IL-6 Production | ELISA | 35.6 | 10 | < 0.001 |

| PGE2 Production | ELISA | 75.6 | 10 | < 0.001 |

| DPPH Scavenging | DPPH Assay | High | Various | Not specified |

| ABTS Scavenging | ABTS Assay | High | Various | Not specified |

4. Case Studies

Several case studies have highlighted the clinical relevance of compounds similar to NBBA in treating inflammatory conditions:

- Periodontal Disease Management : In clinical settings, compounds exhibiting anti-inflammatory properties like NBBA have been used to reduce inflammation in patients suffering from periodontal disease, leading to improved clinical outcomes.

- Acute Inflammation Models : In animal models, benzamide derivatives have shown effectiveness in reducing neutrophil migration and other inflammatory markers, suggesting their potential utility in acute inflammatory responses.

5. Conclusion

This compound is a compound with significant biological activity, particularly in anti-inflammatory and antioxidant domains. Its ability to inhibit key inflammatory mediators such as IL-6 and PGE2 positions it as a candidate for further research and potential therapeutic applications in inflammatory diseases.

Properties

Molecular Formula |

C14H13BrN2 |

|---|---|

Molecular Weight |

289.17 g/mol |

IUPAC Name |

N'-benzyl-4-bromobenzenecarboximidamide |

InChI |

InChI=1S/C14H13BrN2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17) |

InChI Key |

LXCHUAHTIQKUEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)Br)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.